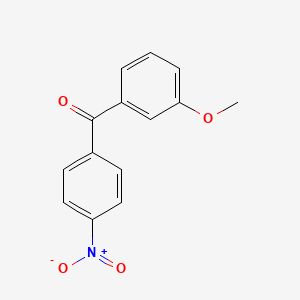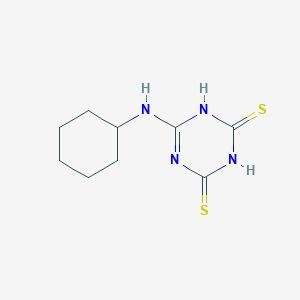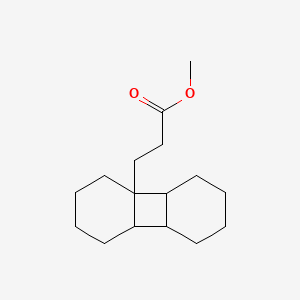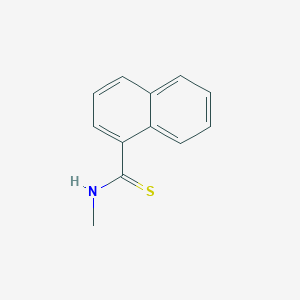
(3-Methoxyphenyl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)(4-nitrophenyl)methanone is an organic compound with the molecular formula C14H11NO4 It is a member of the benzophenone family, characterized by a methanone group attached to two aromatic rings, one of which is substituted with a methoxy group and the other with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(4-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group into the aromatic ring. The general reaction scheme is as follows:
Starting Materials: 3-Methoxybenzoyl chloride and 4-nitrobenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the desired functional group.
Common Reagents and Conditions
Reduction: H2/Pd-C, SnCl2/HCl.
Oxidation: KMnO4, CrO3.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Reduction: (3-Methoxyphenyl)(4-aminophenyl)methanone.
Oxidation: (3-Hydroxyphenyl)(4-nitrophenyl)methanone.
Substitution: Various substituted derivatives depending on the reaction conditions.
Scientific Research Applications
(3-Methoxyphenyl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)phenylmethanone: Lacks the methoxy group, resulting in different chemical and biological properties.
(3-Methoxyphenyl)phenylmethanone: Lacks the nitro group, affecting its reactivity and applications.
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Contains additional hydroxyl groups, which can significantly alter its chemical behavior and biological activity.
Uniqueness
(3-Methoxyphenyl)(4-nitrophenyl)methanone is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
62507-47-5 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H11NO4/c1-19-13-4-2-3-11(9-13)14(16)10-5-7-12(8-6-10)15(17)18/h2-9H,1H3 |
InChI Key |
LLBPXWMMNBOWBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B14519369.png)

![1-[(Naphthalen-2-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14519380.png)
![2-[(4-Methylphenyl)selanyl]ethyl selenocyanate](/img/structure/B14519382.png)
![[Bis(2-chlorophenyl)methylidene]propanedinitrile](/img/structure/B14519383.png)
![(E)-1-[4-(Bromomethyl)phenyl]-N-(4-methylphenyl)methanimine](/img/structure/B14519391.png)
![2-(Pyridin-2-yl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B14519393.png)
![copper;2-amino-N-[2-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]imino-2-oxidoethyl]ethanimidate](/img/structure/B14519400.png)
![2-Butoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14519403.png)


![1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine](/img/structure/B14519419.png)
![[4-(But-2-ene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14519426.png)
